4-(4-Methoxyphenyl)-1,1-dioxo-1,4-thiazinane-3,5-dione
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Overview
Description
4-(4-Methoxyphenyl)-1,1-dioxo-1,4-thiazinane-3,5-dione is a heterocyclic compound that features a thiazinane ring with a methoxyphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenyl)-1,1-dioxo-1,4-thiazinane-3,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methoxybenzaldehyde with a thiazinane derivative in the presence of an oxidizing agent. The reaction conditions often require a solvent such as acetonitrile and a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process to ensure high yield and purity. The process generally includes the preparation of intermediates, followed by cyclization and purification steps. Techniques such as recrystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxyphenyl)-1,1-dioxo-1,4-thiazinane-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazinane derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
4-(4-Methoxyphenyl)-1,1-dioxo-1,4-thiazinane-3,5-dione has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a lead compound for developing new pharmaceuticals.
Industry: It is utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(4-Methoxyphenyl)-1,1-dioxo-1,4-thiazinane-3,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenyl derivatives: Compounds like 4-methoxyphenylpiperazine and 4-methoxyphenylacetic acid share structural similarities.
Thiazinane derivatives: Other thiazinane compounds with different substituents on the ring.
Uniqueness
4-(4-Methoxyphenyl)-1,1-dioxo-1,4-thiazinane-3,5-dione is unique due to its specific combination of a methoxyphenyl group and a thiazinane ring with dioxo functionalities. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-(4-methoxyphenyl)-1,1-dioxo-1,4-thiazinane-3,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO5S/c1-17-9-4-2-8(3-5-9)12-10(13)6-18(15,16)7-11(12)14/h2-5H,6-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMRJFWTYXQFGTK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CS(=O)(=O)CC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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